8-Chloro-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride
Overview
Description
8-Chloro-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride is a quinoline derivative known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a chloro group at the 8th position, a methyl-thienyl group at the 2nd position, and a carbonyl chloride group at the 4th position of the quinoline ring. Its molecular formula is C15H9Cl2NOS, and it has a molecular weight of approximately 326.21 g/mol.
Preparation Methods
The synthesis of 8-Chloro-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone.
Introduction of the Chloro Group: Chlorination of the quinoline core at the 8th position can be achieved using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Attachment of the Methyl-Thienyl Group: The 2-position of the quinoline ring can be functionalized with a methyl-thienyl group through a Suzuki-Miyaura coupling reaction, using a suitable boronic acid derivative and a palladium catalyst.
Formation of the Carbonyl Chloride Group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
8-Chloro-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 8th position can be substituted with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to yield dihydroquinolines.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Coupling Reactions: The methyl-thienyl group can participate in further coupling reactions, such as Heck or Sonogashira couplings, to introduce additional functional groups.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate (K2CO3), and oxidizing agents like hydrogen peroxide (H2O2). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Chloro-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound is utilized in the production of dyes, pigments, and agrochemicals, owing to its versatile chemical reactivity.
Mechanism of Action
The mechanism of action of 8-Chloro-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound can also modulate receptor activity by interacting with receptor proteins, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
8-Chloro-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride can be compared with other quinoline derivatives, such as:
8-Chloro-2-(5-chloro-2-thienyl)quinoline-4-carbonyl chloride: This compound has a similar structure but with a chloro group instead of a methyl group on the thienyl ring, which may affect its reactivity and biological activity.
2-Chloro-8-methoxy-5-methylquinoline:
Quinolinyl-pyrazoles: These compounds contain a pyrazole ring fused to the quinoline core, offering unique pharmacological properties and applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
8-chloro-2-(5-methylthiophen-2-yl)quinoline-4-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NOS/c1-8-5-6-13(20-8)12-7-10(15(17)19)9-3-2-4-11(16)14(9)18-12/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTCIGNEXUTOHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601186217 | |
Record name | 8-Chloro-2-(5-methyl-2-thienyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601186217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160256-80-3 | |
Record name | 8-Chloro-2-(5-methyl-2-thienyl)-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160256-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Chloro-2-(5-methyl-2-thienyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601186217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.